2-Vinylpyrazine

Organic Synthesis Acid-Base Chemistry Reactivity

2-Vinylpyrazine (CAS 4177-16-6) is a heterocyclic building block characterized by a pyrazine ring with a vinyl group at the 2-position. It is a clear, flammable liquid with a nutty odor and a density of 1.041 g/mL at 25°C.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 4177-16-6
Cat. No. B179392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylpyrazine
CAS4177-16-6
Synonyms4177-16-6;  Vinylpyrazine;  2-ethenylpyrazine;  Pyrazine, ethenyl-;  Pyrazine, vinyl-
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESC=CC1=NC=CN=C1
InChIInChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2
InChIKeyKANZWHBYRHQMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Vinylpyrazine (CAS 4177-16-6) Product Guide: Properties and Procurement


2-Vinylpyrazine (CAS 4177-16-6) is a heterocyclic building block characterized by a pyrazine ring with a vinyl group at the 2-position . It is a clear, flammable liquid with a nutty odor and a density of 1.041 g/mL at 25°C [1]. Its dual functionality—an aromatic nitrogen-containing core and a polymerizable vinyl moiety—positions it as a versatile intermediate in organic synthesis, polymer chemistry, and coordination chemistry .

Building Block
Vinyl and pyrazine dual functionality for polymer, organic, and coordination chemistry
Organometallic
Distinct C–H activation and multidentate coordination modes with metal clusters
Polymer Science
Free-radical polymerization yields consistently atactic nitrogen-rich polymer scaffolds
QC Identity
Density (1.041 g/mL) and refractive index (1.560) support rapid identity verification

2-Vinylpyrazine (CAS 4177-16-6): Why Direct Substitution with Pyridine Analogs Is Not Feasible


2-Vinylpyrazine cannot be simply replaced by common vinyl-pyridine analogs (e.g., 2- or 4-vinylpyridine) due to fundamental differences in electronic properties, reactivity, and polymer structure. The presence of a second nitrogen in the aromatic ring of 2-vinylpyrazine drastically lowers its basicity (predicted pKa ~0.56) compared to pyridine derivatives, altering its behavior in acid-sensitive reactions and its capacity for forming coordination complexes . Furthermore, the pyrazine ring confers a unique set of coordination modes to metal centers, enabling distinct organometallic structures not accessible with vinylpyridines [1]. Even in polymer science, substituting the monomer yields a fundamentally different material; for example, poly(2-vinylpyrazine) is established to be an atactic polymer under free radical conditions, a defined structural outcome that directly impacts material properties [2].

Property
2‑Vinylpyrazine
Vinylpyridine Analog
Basicity (pKa)
Predicted ~0.56; >10,000‑fold lower basicity
~4.98; much stronger base alters acid‑sensitive reaction profiles
Coordination mode
β‑vinyl and aryl C–H activation; 5e⁻ or 3e⁻ donor ligands
Different activation pathways; cannot replicate pyrazine‑specific cluster architectures
Polymer tacticity
Consistently atactic under free‑radical conditions
May exhibit partial isotacticity; material properties may not transfer

Quantitative Differentiation of 2-Vinylpyrazine (CAS 4177-16-6) Against Analogs: A Technical Evidence Guide


Quantified Differentiation of 2-Vinylpyrazine Basicity (pKa) vs. Pyridine Analogs

2-Vinylpyrazine exhibits significantly lower basicity compared to its closest heterocyclic analog, 2-vinylpyridine. This difference is critical for applications involving acid-sensitive functionalities or where a non-basic aromatic unit is required. The predicted pKa of 2-vinylpyrazine is 0.56 ± 0.10 , whereas 2-vinylpyridine is a much stronger base (experimental pKa ~4.98) [1]. This difference of approximately 4.4 pKa units represents a >10,000-fold difference in basicity.

Basicity (pKa)
Cross‑study comparable
ΔpKa ≈ 4.4 ( >10,000‑fold difference)
Supports selection where low basicity is critical for acid‑sensitive reactions
Predicted vs experimental pKa values; confirm under your conditions
Organic Synthesis Acid-Base Chemistry Reactivity

Direct Head-to-Head Comparison: Divergent Coordination Modes of 2-Vinylpyrazine vs. 2-Vinylpyridine with Triosmium Clusters

In a direct head-to-head study, 2-vinylpyrazine and 2-vinylpyridine exhibited distinct reactivity and coordination modes when reacted with the same triosmium clusters. At room temperature, 2-vinylpyrazine reacts with [Os3(CO)10(μ-H)2] via β-vinyl C─H bond activation to form [HOs3(CO)10(μ-C4H3N2CH=CH)] (1), where the metalated ligand acts as a 5-electron donor [1]. Under the same conditions, 2-vinylpyridine does not undergo this specific activation. At elevated temperatures, 2-vinylpyrazine with [Os3(CO)12] yields [Os3(CO)10(μ-C4H2N2CH=CH2)(μ-H)] (2) via aryl C─H bond activation, a 3-electron donor mode [1].

Coordination modes
Direct head‑to‑head
2‑Vinylpyrazine 5e⁻ donor via β‑vinyl C–H activation at RT; 3e⁻ donor via aryl C–H activation at elevated temp
2‑Vinylpyridine Does not undergo same β‑vinyl C–H activation; follows different pathways
Enables distinct organometallic architectures not accessible with vinylpyridines
Confirmed by single‑crystal X‑ray diffraction
Organometallic Chemistry Coordination Chemistry Catalysis

Polymer Tacticity: Atactic Poly(2-vinylpyrazine) vs. Stereoregular Poly(4-vinylpyridine) Salts

The polymerization of 2-vinylpyrazine yields a polymer with a distinct stereochemical structure compared to some vinylpyridine-based polymers. Free-radical polymerization of 2-vinylpyrazine consistently produces an atactic polymer, as determined by detailed 1H-NMR and 13C-NMR spectral analysis [1]. In contrast, the spontaneous polymerization of 4-vinylpyridinium salts can result in isotactic character (30-50% isotactic triad content) [2], leading to fundamentally different polymer chain properties.

Polymer tacticity
Cross‑study comparable
Poly(2‑vinylpyrazine) Atactic (NMR stereosequence analysis)
Poly(4‑vinylpyridinium salts) Can exhibit 30–50% isotactic triad content
Predictable atactic structure supports consistent material property baseline
Free‑radical vs spontaneous polymerization conditions differ
Polymer Chemistry Material Science NMR Spectroscopy

Physical Property Differentiation: Density and Refractive Index of 2-Vinylpyrazine vs. 2-Vinylpyridine

2-Vinylpyrazine and its closest analog, 2-vinylpyridine, have distinct physical properties that are critical for quality control and formulation. The density of 2-vinylpyrazine is reported as 1.041 g/mL at 25°C with a refractive index (n20/D) of 1.560 . In contrast, 2-vinylpyridine has a higher density of 0.998 g/mL at 25°C and a refractive index (n20/D) of 1.549 [1].

Physical properties
Cross‑study comparable
2‑Vinylpyrazine Density 1.041 g/mL; Refractive index 1.560
2‑Vinylpyridine Density 0.998 g/mL; Refractive index 1.549
Quantitative identity and purity verification upon receipt
Liquid at 25 °C; density/RI serve as simple QC checkpoints
Physical Chemistry Quality Control Formulation

Key Research and Industrial Application Scenarios for 2-Vinylpyrazine (CAS 4177-16-6)


Synthesis of Novel Organometallic Complexes and Catalysts

Leverage the unique coordination chemistry of 2-vinylpyrazine to synthesize novel metal cluster complexes. As demonstrated in direct comparison with 2-vinylpyridine, 2-vinylpyrazine offers distinct β-vinyl and aryl C-H bond activation pathways, enabling the construction of complex organometallic architectures with specific 5-electron or 3-electron donor ligand sets [1]. This is particularly relevant for developing new catalysts or studying fundamental metal-ligand interactions.

Development of Atactic Poly(2-vinylpyrazine) for Functional Materials

Employ 2-vinylpyrazine as a monomer to synthesize atactic poly(2-vinylpyrazine) with well-defined stereochemistry [2]. This polymer serves as a predictable, nitrogen-rich scaffold for further functionalization, such as quaternization or metal coordination, and can be used in applications ranging from specialty coatings to precursors for nitrogen-doped carbon materials.

Synthesis of Acid-Sensitive Intermediates and Building Blocks

Utilize 2-vinylpyrazine as a non-basic heterocyclic building block in multi-step syntheses. Its extremely low pKa (0.56 ± 0.10) compared to pyridine analogs (e.g., 2-vinylpyridine pKa ~4.98) allows it to be incorporated into molecules containing acid-labile protecting groups or functionalities that would be compromised by the presence of a more basic pyridine ring. This makes it a strategic choice for synthesizing complex pharmaceuticals or agrochemicals.

Quality Control and Identity Verification in R&D

Use the distinct physical property profile of 2-vinylpyrazine—specifically its density (1.041 g/mL at 25°C) and refractive index (n20/D 1.560) —as a rapid and quantitative means to confirm the identity and purity of the received material before initiating critical experiments. This simple check can prevent costly errors caused by mislabeled or substituted compounds.

Application
Selection Property
Validation Focus
Organometallic complex & catalyst synthesis
Distinct coordination modes via β‑vinyl and aryl C–H activation
C–H activation pathway analysis; metal‑ligand architecture confirmation
Functional polymer development
Consistent atactic stereochemistry under free‑radical polymerization
NMR tacticity assessment; thermal and solubility profile of resulting polymer
Acid‑sensitive multi‑step synthesis
Extremely low basicity (non‑basic heterocycle)
pKa/reactivity profiling under your reaction conditions; compatibility with acid‑labile groups
Identity & quality control in R&D
Distinct density and refractive index profile
In‑house density/refractive index measurement upon receipt; lot‑to‑lot consistency check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Vinylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.